molecular formula C5H4ClN B1293800 4-Chloropyridine CAS No. 626-61-9

4-Chloropyridine

Cat. No. B1293800
CAS RN: 626-61-9
M. Wt: 113.54 g/mol
InChI Key: PVMNPAUTCMBOMO-UHFFFAOYSA-N
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Description

4-Chloropyridine is a compound that serves as a key intermediate in the synthesis of various coordination complexes and has been studied for its interesting chemical and physical properties. It is a derivative of pyridine with a chlorine atom substituted at the fourth position, which significantly influences its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of this compound derivatives can involve reactions with various ligands and metals. For instance, the reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine leads to the formation of coordination complexes with interesting magnetic properties . Another synthesis approach involves the reaction of this compound hydrochloride with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl, resulting in homoleptic complexes with potential applications in magnetism . These syntheses highlight the versatility of this compound as a building block for creating structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using various techniques such as X-ray diffraction and electron diffraction. For example, the crystal structure of a polynuclear copper complex reveals a tetrahedral coordination to a central oxygen atom, with this compound completing the coordination environment . The molecular complex of 4-acetylpyridine with pentachlorophenol shows a hydrogen bond between the pyridine nitrogen and the phenol hydroxyl group, with a slight twist between the planes of the pyridine and phenol rings . These studies provide detailed insights into the bonding and geometry of this compound complexes.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including polymerization and complexation. The polymerization of this compound results in water-soluble substances that can hydrolytically decompose, leading to the formation of 4-hydroxypyridine and other pyridine derivatives . In complexation reactions, this compound can bind to metals, forming stable complexes with specific geometries and bonding characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been analyzed, revealing the covalent nature of certain bonds within the molecule and the presence of intermolecular hydrogen bonds . The molecular structures of various this compound N-oxides have been determined, providing information on bond lengths and angles that are crucial for understanding their reactivity . These analyses contribute to a comprehensive understanding of the properties of this compound and its derivatives.

Scientific Research Applications

Covalent Protein Modification

4-Chloropyridine serves as a selective covalent protein modifier, useful in developing chemical probes. It demonstrates nonenzymatic reactivity with amino acids and thiols, similar to acrylamide, but can switch to a reactivity akin to iodoacetamide. This tunable reactivity makes this compound an attractive strategy for developing reagents with switchable electrophilicity for selective protein modification (Schardon et al., 2017).

Polymerization Applications

The polymerization of this compound results in a mixture of water-soluble substances, including pyridyl-4-chloropyridinium chlorides. These substances hydrolytically decompose, creating compounds like 4-hydroxypyridine. Such polymerization reactions are significant for understanding the chemical properties and potential industrial applications of this compound derivatives (Wibaut & Broekman, 2010).

Deprotonation and Functionalization

This compound undergoes deprotonation using lithium magnesates, leading to functionalized derivatives. This process is crucial in organic synthesis, allowing for the generation of various pyridine derivatives under specific conditions (Awad et al., 2004).

Chain-Growth Polycondensation

The chain-growth polycondensation of this compound derivatives provides a controlled polymerization process with well-defined end groups. This study contributes significantly to the field of polymer chemistry, indicating potential applications in material science and engineering (Nose, Iyoda, & Sanji, 2014).

Synthesis of Charged Polymers

This compound is used in “onium polymerization” to synthesize conjugated polymers with quaternary nitrogen atoms. These polymers, like poly-4-chloropyridine, exhibit increased electroconductivity and are soluble in water, hydrolyzing into pyridylpyridone and hydroxypyridine. Such properties are vital for understanding the electrochemical applications of these polymers (Berlin & Razvodovskii, 2007).

Mechanism of Action

Target of Action

4-Chloropyridine is a chlorine derivative of pyridine . It is primarily used as an intermediate in various chemical reactions . The primary targets of this compound are the C–H precursors of pyridine C–H ligands .

Mode of Action

This compound interacts with its targets through a process known as "phosphonium salt installation" . This process involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complex pharmaceuticals, and it can be applied to a wide variety of unactivated pyridines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the creation of C–halogen bonds . The removal of phosphine has been proven to be the rate-determining step in the creation of these bonds . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions that occur during the breaking of the C–P bond .

Pharmacokinetics

Its molecular weight of 113545 g/mol suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the formation of C–halogen bonds . This enables the late-stage halogenation of complex pharmaceuticals . When this compound and mercaptoacetic acid are combined, the result is pyridylmercaptoacetic acid, which serves as a precursor to cephalosporins .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the decomposition of the pyridine ring is considerably slowed by the addition of a halogen moiety . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of other halogens in the environment.

Safety and Hazards

4-Chloropyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions of 4-Chloropyridine research could involve exploring its reactivity with different reagents and its potential applications in the synthesis of new compounds .

properties

IUPAC Name

4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNPAUTCMBOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052671
Record name 4-Chloropyridine
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Molecular Weight

113.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

151 °C
Record name 4-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water, Miscible with ethanol
Record name 4-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2000 g/cu cm at 25 °C
Record name 4-Chloropyridine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS RN

626-61-9
Record name 4-Chloropyridine
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Record name Pyridine, 4-chloro-
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Record name 4-Chloropyridine
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Record name 4-chloropyridine
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Melting Point

-43.5 °C
Record name 4-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-chloropyridine?

A1: The molecular formula of this compound is C5H4ClN, and its molecular weight is 113.56 g/mol. []

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques.
IR Spectroscopy: [, , ] IR spectra typically show characteristic peaks corresponding to C-H, C=C, and C-Cl vibrations. * NMR Spectroscopy: [, , , , ] 1H NMR and 13C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms in the molecule, respectively.* Mass Spectrometry:* [, ] Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Q3: Is there any information on the solubility of this compound?

A4: this compound is soluble in most organic solvents. []

Q4: Has this compound been used in catalysis?

A5: While this compound itself is not a catalyst, it serves as a versatile building block in the synthesis of various catalytically active compounds. For example, it's a precursor to 4-(di)alkylaminopyridines, which are known as nucleophilic organocatalysts. [, ]

Q5: Are there any examples of this compound being utilized in organic synthesis?

A6: Yes, the reactivity of this compound makes it valuable in organic synthesis:* Nucleophilic Aromatic Substitution: The chlorine atom can be readily substituted with a variety of nucleophiles, enabling the introduction of diverse functionalities at the 4-position. This property is exploited in preparing various derivatives, including 4-aminopyridine, [] 4-dialkylaminopyridines, [] and thioether-substituted derivatives. []* Metal-Catalyzed Coupling Reactions: this compound participates in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, [] enabling the synthesis of complex molecules.

Q6: Have computational methods been employed in the study of this compound?

A7: Yes, computational chemistry plays a role in understanding the properties and reactivity of this compound:* Molecular Modeling: Molecular modeling techniques help visualize the three-dimensional structure of this compound and its derivatives, providing insights into their molecular interactions and properties. []* Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its complexes. []

Q7: How do structural modifications of this compound affect its reactivity?

A8: The presence and position of the chlorine atom, along with other substituents, greatly influence the reactivity of this compound. * Electron-Withdrawing Effect: The chlorine atom, being electron-withdrawing, activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the 2- and 4- positions. [, ]* Substituent Effects: Introduction of electron-donating or withdrawing groups at different positions on the pyridine ring significantly impacts its reactivity in nucleophilic substitutions and other reactions. [, , ] For instance, the presence of a nitro group at the 3-position further enhances the reactivity of this compound towards nucleophiles. []

Q8: What are some of the notable applications of this compound and its derivatives?

A9: this compound and its derivatives find applications in various fields:* Pharmaceuticals: They serve as important building blocks in synthesizing a wide range of pharmaceuticals, including antitumor agents, [] antimicrobial agents, [, ] and potential antiallergic drugs. [] * Coordination Chemistry: They act as ligands in coordination complexes, forming diverse structures with transition metals like cobalt, nickel, and cadmium. [, , ]* Materials Science: Derivatives like 3,5-bis(trimethylsilyl)-4-thiophenoxypyridine hold potential as precursors for novel pyridinylidene-derived nonlinear optical materials. []

Q9: Are there any studies focusing on the biodegradation of this compound?

A10: Yes, research indicates that this compound is biodegradable. Studies on the biodegradation of pyridine derivatives in soil suspensions show that this compound is completely degraded within 24 days. This susceptibility to degradation is attributed to the ease of chlorine removal from the 4-position on the pyridine ring. []

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